KX2-391 dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
KX2-391 dihydrochloride, also known as Tirbanibulin, is a dual inhibitor of Src Kinase and tubulin . Src Kinase is a non-receptor tyrosine kinase involved in signal transduction pathways that regulate cell division, survival, and migration. Tubulin, on the other hand, is a globular protein that polymerizes into microtubules, essential components of the cell’s cytoskeleton that play a crucial role in cell division .
Mode of Action
Tirbanibulin targets the peptide substrate site of Src, with a GI50 of 9-60 nM in cancer cell lines . It binds to tubulin at a novel binding site and inhibits tubulin polymerization . This interaction with its targets leads to changes in the cellular functions regulated by these proteins .
Biochemical Pathways
The inhibition of Src Kinase and tubulin polymerization by Tirbanibulin disrupts several cellular processes. It blocks the molecular pathways that promote the proliferation, survival, and metastasis of malignant cells . The compound leads to cell cycle arrest at the M phase, followed by cell death mediated by canonical apoptosis pathways, including phosphorylation of Bcl-2, loss of mitochondrial membrane permeability, and activation of caspases .
Pharmacokinetics
In a phase Ib dose escalation study, the maximum tolerated dose for KX2-391 was found to be 120 mg once daily . The bone marrow concentrations of KX2-391 were approximately similar to plasma concentrations, indicating its ability to penetrate the bone marrow .
Result of Action
Tirbanibulin exhibits antitumor effects in vitro and in vivo . It has been investigated for its antitumor efficacy in the management of various cancers, such as prostate cancer and breast cancer . In clinical trials, Tirbanibulin promoted complete clearance of actinic keratosis lesions at day 57 in treated areas in 44-54% of patients compared to 5-13% of patients who received the placebo .
Action Environment
The action, efficacy, and stability of Tirbanibulin can be influenced by various environmental factors. For instance, in multi-drug resistant cancer cell lines, which overexpress p-glycoprotein, Tirbanibulin still has equally potent anti-proliferative activity with GI50’s in the low nanomolar range
Biochemical Analysis
Biochemical Properties
KX2-391 dihydrochloride targets the peptide substrate site of Src, with GI50 of 9-60 nM in cancer cell lines . It inhibits Src signaling and exhibits potent anti-proliferative activity against a broad range of solid and liquid human cancers .
Cellular Effects
This compound blocks the molecular pathways that promote the proliferation, survival, and metastasis of malignant cells . It exhibits antitumor effects in vitro and in vivo . It has been investigated for its antitumor efficacy in the management of various cancers, such as prostate cancer and breast cancer .
Molecular Mechanism
This compound inhibits tubulin polymerization and leads to cell cycle arrest at M phase with subsequent cell death mediated by canonical apoptosis pathways including phosphorylation of Bcl-2, loss of mitochondrial membrane permeability, and activation of caspases .
Temporal Effects in Laboratory Settings
In clinical trials, this compound promoted complete clearance of actinic keratosis lesions at day 57 in treated areas in 44-54% of patients compared to 5-13% of patients who received the placebo .
Dosage Effects in Animal Models
Treatment of nude mice bearing HT-29 tumors with 5 mg/kg this compound bid po resulted in a 70% reduction tumor growth compared to vehicle alone, with no significant toxicity to the host as determined by weight loss .
Metabolic Pathways
This compound is metabolized by CYP3A4 and CYP2C8 to inactive metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of KX-01 (dihydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet regulatory standards for pharmaceutical products .
Chemical Reactions Analysis
Types of Reactions
KX-01 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving KX-01 (dihydrochloride) include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the nature of the intermediates .
Major Products Formed
The major products formed from the reactions of KX-01 (dihydrochloride) include its metabolites and derivatives, which are studied for their pharmacological properties .
Scientific Research Applications
KX-01 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of Src kinase and tubulin polymerization.
Biology: Investigated for its effects on cell proliferation, migration, and apoptosis in various cell lines.
Industry: Used in the development of new therapeutic agents targeting Src kinase and tubulin polymerization.
Comparison with Similar Compounds
KX-01 (dihydrochloride) is unique due to its dual inhibition of Src kinase and tubulin polymerization. Similar compounds include:
Saracatinib: A Src kinase inhibitor with different molecular targets.
Bosutinib: Another Src kinase inhibitor with broader kinase inhibition.
Paclitaxel: A tubulin polymerization inhibitor used in cancer therapy.
KX-01 (dihydrochloride) stands out due to its specificity and dual-target mechanism, making it a promising therapeutic agent in oncology .
Properties
IUPAC Name |
N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3.2ClH/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;;/h1-11,20H,12-19H2,(H,28,30);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTPOZGQCQXHJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648365 | |
Record name | N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038395-65-1 | |
Record name | N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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